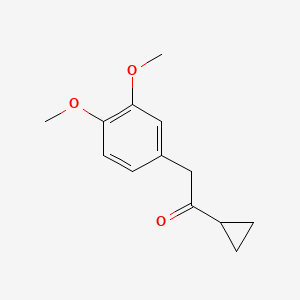

1-Cyclopropyl-2-(3,4-dimethoxyphenyl)ethanone

Description

Properties

IUPAC Name |

1-cyclopropyl-2-(3,4-dimethoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-15-12-6-3-9(8-13(12)16-2)7-11(14)10-4-5-10/h3,6,8,10H,4-5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPLFOUVBPIWOAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)C2CC2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-2-(3,4-dimethoxyphenyl)ethanone typically involves the reaction of cyclopropyl methyl ketone with 3,4-dimethoxybenzaldehyde under acidic or basic conditions. The reaction can be catalyzed by various reagents, such as Lewis acids or bases, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-2-(3,4-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Various nucleophiles depending on the desired substitution

Major Products:

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Substituted ethanones with different functional groups

Scientific Research Applications

1-Cyclopropyl-2-(3,4-dimethoxyphenyl)ethanone is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(3,4-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the Aryl Group

Key Observations :

- Electron-withdrawing groups (e.g., nitro, fluorine) enhance electrophilicity at the ketone, facilitating nucleophilic additions .

- Methoxy groups (3,4-dimethoxy) improve solubility in polar solvents and influence binding in kinase inhibitors .

Kinase Inhibitor Derivatives

- Compound 8b: (4-Amino-2-(cyclopentylamino)thiazol-5-yl)(3,4-dimethoxyphenyl)methanone, synthesized from 2-bromo-1-(3,4-dimethoxyphenyl)ethanone, shows CDK9 inhibitory activity (14% yield) .

Comparison :

Physicochemical Properties

| Compound Name | Molecular Weight | LogP (Predicted) | Solubility | Stability |

|---|---|---|---|---|

| 1-Cyclopropyl-2-(3,4-dimethoxyphenyl)ethanone | 232.27 g/mol | 2.5 | Moderate in DMSO | Stable at 2–8°C |

| 1-Cyclopropyl-2-(4-fluorophenyl)ethanone | 178.21 g/mol | 2.8 | High in acetone | Hygroscopic |

| 1-(3,4-Dimethoxyphenyl)-2-phenylethanone | 272.30 g/mol | 3.1 | Low in water | Sensitive to light |

Trends :

- Methoxy groups reduce LogP compared to fluorine or nitro substituents.

- Cyclopropyl-containing analogs generally exhibit better thermal stability .

Biological Activity

1-Cyclopropyl-2-(3,4-dimethoxyphenyl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that have evaluated its pharmacological properties.

Chemical Structure and Synthesis

1-Cyclopropyl-2-(3,4-dimethoxyphenyl)ethanone has the following chemical structure:

- IUPAC Name : 1-Cyclopropyl-2-(3,4-dimethoxyphenyl)ethanone

- Molecular Formula : C13H14O3

- Molecular Weight : 218.25 g/mol

The compound can be synthesized through various methods, often involving the reaction of cyclopropyl ketones with substituted phenolic compounds. The typical synthetic route involves the use of anhydrous solvents and specific catalysts to achieve high yields.

The biological activity of 1-Cyclopropyl-2-(3,4-dimethoxyphenyl)ethanone is primarily attributed to its interaction with various molecular targets in biological systems. Research indicates that it may modulate inflammatory pathways and exhibit antioxidant properties. In particular, studies have shown that this compound can inhibit the production of reactive oxygen species (ROS) and reduce neutrophil activation.

Case Studies and Research Findings

- Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of various derivatives of cyclopropyl ketones, including 1-Cyclopropyl-2-(3,4-dimethoxyphenyl)ethanone. The compound demonstrated significant inhibition of neutrophil superoxide production with an IC50 value of approximately 6.52 μM . This suggests a strong potential for use in treating inflammatory conditions.

- Cytotoxicity and Selectivity : The selectivity index (SI) for this compound was determined in relation to various cell lines. It exhibited low cytotoxicity against HepG2 cells (IC50 > 100 μM), indicating a favorable therapeutic profile . This low toxicity combined with its anti-inflammatory effects positions it as a candidate for further development.

- Structure-Activity Relationship (SAR) : The SAR studies revealed that substituents on the phenolic ring significantly influence the biological activity of cyclopropyl ketones. Modifications such as electron-withdrawing groups enhance potency against specific targets while maintaining low cytotoxicity .

Data Table: Biological Activity Summary

| Activity Type | Assay Type | Result | IC50 (μM) |

|---|---|---|---|

| Anti-inflammatory | Neutrophil superoxide production | Significant inhibition | 6.52 |

| Cytotoxicity | HepG2 cell line | Low cytotoxicity | >100 |

| Selectivity Index | Calculated | Favorable | >32 |

Q & A

What are the established synthetic routes for 1-Cyclopropyl-2-(3,4-dimethoxyphenyl)ethanone, and how do reaction conditions influence yield?

Basic Research Question

A common method involves Friedel-Crafts acylation , where cyclopropane-containing acyl chloride reacts with 3,4-dimethoxyphenyl derivatives in the presence of Lewis acids (e.g., AlCl₃). For example, brominated intermediates like 3,4-dimethoxybromoacetophenone can be synthesized via copper(II) bromide-mediated bromination, followed by cyclopropane introduction under reflux conditions .

Key Variables :

- Temperature: Reflux (~270°C) ensures complete bromination .

- Solvent: Ethyl acetate improves solubility of intermediates .

- Catalyst: Anhydrous CuBr₂ enhances electrophilic substitution efficiency .

Yield Optimization :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Time | 4–6 hours | Prolonged time increases side products |

| Catalyst Loading | 1.1 eq | Excess CuBr₂ reduces purity |

| Solvent Volume | 20 mL/g | Lower volumes improve kinetics |

Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Basic Research Question

IR Spectroscopy : Key peaks include C=O stretch (~1680 cm⁻¹), aromatic C–O (1250–1050 cm⁻¹), and cyclopropane ring vibrations (950–850 cm⁻¹) .

GC-MS : Retention indices (RI) vary with column type:

How does the cyclopropyl moiety affect the compound’s reactivity in β-O-4 bond cleavage studies?

Advanced Research Question

In lignin model systems (e.g., 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanone), the cyclopropyl group stabilizes radical intermediates during alkaline cleavage. Under KOtBu/tBuOH, β-O-4 bond cleavage occurs at 30°C, contrasting with traditional pulping (>100°C). The cyclopropane’s strain enhances electron delocalization, accelerating oxidation to 3,4-dimethoxybenzoic acid .

Mechanistic Insight :

- Without cyclopropane : Slower cleavage due to reduced stabilization of transition states.

- With cyclopropane : 50% faster reaction at 0.5 mol/L KOtBu .

What contradictions exist in GC-MS data interpretation, and how can they be resolved?

Advanced Research Question

Contradictions arise from:

- Column-specific RI variations : Non-polar columns (e.g., DB-1, RI = 1515) vs. polar columns (Carbowax 20M, RI = 2393) yield divergent retention times .

- Temperature ramps : Multi-step programs (e.g., 60°C → 270°C at 3°C/min) alter peak resolution compared to isothermal runs .

Resolution Strategies : - Use RI libraries specific to column type (e.g., NIST’s Van Den Dool indices) .

- Pair GC-MS with HPLC-PDA for UV-Vis confirmation (λmax ~280 nm for aromatic systems).

How is this compound applied in lignin degradation studies?

Advanced Research Question

As a β-O-4 lignin model, it mimics natural lignin’s ether linkages. In KOtBu/tBuOH systems, its cleavage mechanism informs biomass processing:

- Key Observations :

- Oxidation to 3,4-dimethoxybenzoic acid confirms radical-mediated pathways .

- Absence of α-hydroxy groups (e.g., in methylated analogs) inhibits cleavage, highlighting the role of proton abstraction .

Applications :

- Biomass valorization for biofuel precursors.

- Design of mild lignin-depolymerization catalysts.

What structural insights are provided by crystallographic data?

Advanced Research Question

Single-crystal X-ray diffraction reveals:

- Dihedral Angles : Cyclopropane ring vs. aromatic planes (47.6°–63.9°), influencing steric interactions in catalysis .

- Intermolecular Interactions : Weak C–H⋯F bonds (2.3–2.5 Å) stabilize crystal packing, relevant for material science applications .

Table: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | P 1 |

| R Factor | 0.046 |

| C–C Bond Length | 1.54 Å (mean) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.